(3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone (3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 898437-95-1
VCID: VC4839402
InChI: InChI=1S/C21H26N8O5/c1-2-24-5-7-25(8-6-24)19-3-4-20(23-22-19)26-9-11-27(12-10-26)21(30)16-13-17(28(31)32)15-18(14-16)29(33)34/h3-4,13-15H,2,5-12H2,1H3
SMILES: CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C21H26N8O5
Molecular Weight: 470.49

(3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

CAS No.: 898437-95-1

Cat. No.: VC4839402

Molecular Formula: C21H26N8O5

Molecular Weight: 470.49

* For research use only. Not for human or veterinary use.

(3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone - 898437-95-1

Specification

CAS No. 898437-95-1
Molecular Formula C21H26N8O5
Molecular Weight 470.49
IUPAC Name (3,5-dinitrophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H26N8O5/c1-2-24-5-7-25(8-6-24)19-3-4-20(23-22-19)26-9-11-27(12-10-26)21(30)16-13-17(28(31)32)15-18(14-16)29(33)34/h3-4,13-15H,2,5-12H2,1H3
Standard InChI Key WHMCRKGGLDDNHC-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Introduction

(3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound belonging to the class of piperazine derivatives. It features a dinitrophenyl group and multiple piperazine moieties, which suggest potential biological activity and applications in medicinal chemistry. The compound's molecular structure indicates that it may interact with biological targets due to its diverse functional groups.

Synthesis

The synthesis of (3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step synthetic pathways. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for monitoring the progress and confirming the structure of intermediates and final products.

Potential Applications and Biological Activity

Piperazine derivatives often exhibit pharmacological activities such as antiviral, antitumoral, and other biological effects. The presence of multiple nitrogen atoms in (3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone suggests potential for hydrogen bonding or coordination with metal ions in biological systems, which could be relevant in drug development.

Comparison with Similar Compounds

CompoundBiological ActivityStructural Features
(3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanonePotential for pharmacological activities due to piperazine and dinitrophenyl groupsDinitrophenyl, multiple piperazine moieties
Triazolo[3,4-b] thiadiazine derivativesAntiviral and antitumoral activitiesFused rings with pyrazole and triazole moieties
Pyridine derivativesVarious pharmacological effectsDimethyl or diethyl substitutions on the pyridine ring

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